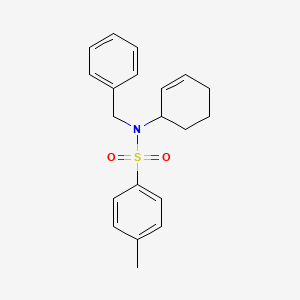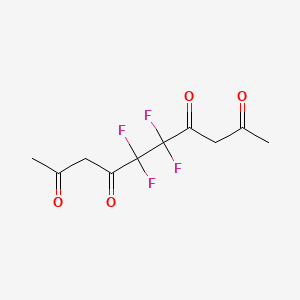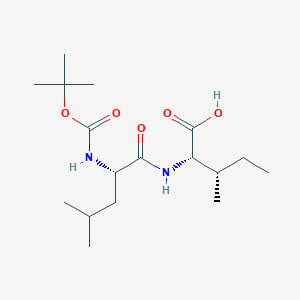
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C20H23NO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including respiration and acid-base balance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate amine. The process can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride, N-2-cyclohexen-1-yl-4-methylamine, and benzylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of the amines in the solvent, with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and bacteria by targeting specific enzymes.
Industry: Utilized in the development of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its therapeutic effects. The molecular targets include the active site of the enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- 4-Methyl-N-pyridin-3-yl-benzenesulfonamide
- N-Butylbenzenesulfonamide
Uniqueness
Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-N-(phenylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. The presence of the cyclohexenyl and phenylmethyl groups enhances its ability to interact with enzyme active sites, making it a potent inhibitor compared to other benzenesulfonamide derivatives.
Propiedades
Número CAS |
65120-92-5 |
|---|---|
Fórmula molecular |
C20H23NO2S |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-benzyl-N-cyclohex-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H23NO2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2,4-6,8-10,12-15,19H,3,7,11,16H2,1H3 |
Clave InChI |
OILIKZQJDHAHOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3CCCC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)





